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molecular formula C18H38NO4P B1367275 N,N-Diethylcarbamylmethylenephosphonic acid di-n-hexyl ester CAS No. 7369-66-6

N,N-Diethylcarbamylmethylenephosphonic acid di-n-hexyl ester

Cat. No. B1367275
M. Wt: 363.5 g/mol
InChI Key: MSULAAVSYZOTHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05001250

Procedure details

Into a 2-liter, 3-necked, round bottom flask equipped with a mechanical stirrer, thermometer, 250 ml pressure-equalizing dropping funnel, and inert gas fittings was placed a solution of 149.5 g (1.OM) N,N-diethylchloroacetamide and 1.5 g "Adogen 464" in 400 ml CH2Cl2 and 200 ml 50% aqueous sodium hydroxide. The solution was stirred at 200 rpm and cooled to 5°-1020 C. in an ice bath. Dihexylphosphite 250 g (1.09M) diluted with 100 ml CH2Cl2 was added dropwise from the dropping funnel. This addition took about 1 hour. An analytical sample was taken by syringe every hour, and the progress of the reaction was monitored by GC analysis to determine the disappearance of the starting materials and formation of the product. The reaction was allowed to stir another two hours after the addition of dihexylphosphite. The reaction mixture was transferred to a separatory funnel, and 200 ml of distilled water was added to facilitate the separation of the phases. The top organic layer was removed and dried over anhydrous Na2CO3. The filtered organic layer was stripped of the solvent using water suction and a bath temperature of 75° -80° C. to give a light yellow oil weighing 338.9 gms (93% yield). The product was purified by distillation under vacuum, and the fraction boiling at 155° -156° C./0.1MM Hg was collected. The GC purity of this cut was 94.2%.
Quantity
149.5 g
Type
reactant
Reaction Step One
Name
Dihexylphosphite
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
dihexylphosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:8][CH3:9])[C:4](=[O:7])[CH2:5]Cl)[CH3:2].[CH2:10]([O:16][P:17]([O-:25])[O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].O>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].C(Cl)Cl.[OH-].[Na+]>[CH2:1]([N:3]([CH2:8][CH3:9])[C:4]([CH2:5][P:17](=[O:25])([O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[O:16][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[O:7])[CH3:2] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
149.5 g
Type
reactant
Smiles
C(C)N(C(CCl)=O)CC
Step Two
Name
Dihexylphosphite
Quantity
250 g
Type
reactant
Smiles
C(CCCCC)OP(OCCCCCC)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
dihexylphosphite
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)OP(OCCCCCC)[O-]
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Step Six
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
Quantity
200 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred at 200 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 2-liter, 3-necked, round bottom flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5°-1020 C
ADDITION
Type
ADDITION
Details
was added dropwise from the dropping funnel
ADDITION
Type
ADDITION
Details
This addition
WAIT
Type
WAIT
Details
An analytical sample was taken by syringe every hour
STIRRING
Type
STIRRING
Details
to stir another two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
the separation of the phases
CUSTOM
Type
CUSTOM
Details
The top organic layer was removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2CO3
CUSTOM
Type
CUSTOM
Details
water suction and a bath temperature of 75° -80° C.
CUSTOM
Type
CUSTOM
Details
to give a light yellow oil
DISTILLATION
Type
DISTILLATION
Details
The product was purified by distillation under vacuum
CUSTOM
Type
CUSTOM
Details
the fraction boiling at 155° -156° C./0.1MM Hg was collected

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)N(C(=O)CP(OCCCCCC)(OCCCCCC)=O)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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